![molecular formula C10H16N2 B091933 5-Butyl-2,3-dimethylpyrazine CAS No. 15834-78-3](/img/structure/B91933.png)
5-Butyl-2,3-dimethylpyrazine
Overview
Description
5-Butyl-2,3-dimethylpyrazine is an organic compound belonging to the pyrazine family. It has the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.2474 g/mol . This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .
Preparation Methods
The synthesis of 5-Butyl-2,3-dimethylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2,3-dimethylpyrazine with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Chemical Reactions Analysis
5-Butyl-2,3-dimethylpyrazine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, aryl halides.
Major products formed from these reactions include pyrazine carboxylic acids, reduced pyrazine derivatives, and substituted pyrazines .
Scientific Research Applications
Introduction to 5-Butyl-2,3-dimethylpyrazine
This compound (C10H16N2) is a member of the pyrazine family, characterized by its unique structure and properties. It has garnered interest in various scientific applications, particularly in the fields of food science, flavoring agents, and potential therapeutic uses. This article explores the diverse applications of this compound, supported by data tables and case studies.
Flavoring Agent
This compound is primarily used as a flavoring agent in food products. Its distinct aroma profile contributes to the sensory qualities of various food items. According to research, pyrazines are often employed in enhancing the flavor of roasted foods, snacks, and beverages .
Case Study: Flavor Profile Enhancement
A study examined the impact of various pyrazines on the flavor profile of roasted coffee. The inclusion of this compound significantly improved the overall aroma, making it more appealing to consumers. The study highlighted that this compound contributes to the nutty and roasted notes essential for high-quality coffee .
Safety and Regulatory Status
The European Food Safety Authority (EFSA) has evaluated the safety of pyrazine derivatives, including this compound. It has been deemed safe for use in animal feed at specified concentrations, suggesting its safety for human consumption as well . The recommended maximum use levels are established to avoid any adverse effects.
Potential Antioxidant Properties
Emerging research indicates that compounds like this compound may possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. A preliminary study suggested that pyrazines could be explored for their potential health benefits .
Case Study: Antioxidant Activity Assessment
In vitro studies assessed the antioxidant activity of various pyrazines, including this compound. Results indicated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to controls. This finding opens avenues for further research into its therapeutic applications .
Synthesis and Production
The synthesis of this compound involves several chemical processes that can be optimized for industrial production. Techniques such as extraction from natural sources or chemical synthesis methods are employed to obtain this compound at scale .
Table: Synthesis Methods Comparison
Method | Description | Yield Efficiency |
---|---|---|
Chemical Synthesis | Laboratory-based synthesis using precursors | High |
Natural Extraction | Extracting from plant sources | Moderate |
Mechanism of Action
The mechanism of action of 5-Butyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative stress pathways and microbial cell membranes .
Comparison with Similar Compounds
5-Butyl-2,3-dimethylpyrazine can be compared with other similar compounds such as:
2-Ethyl-3,5-dimethylpyrazine: Known for its lower odor threshold and similar aromatic properties.
2,3-Diethyl-5-methylpyrazine: Exhibits a similar aroma profile but with different sensory characteristics.
2,3-Dimethyl-5-sec-butylpyrazine: Another closely related compound with comparable chemical properties.
The uniqueness of this compound lies in its specific aroma profile and its potential biological activities, which make it a valuable compound in various applications .
Biological Activity
5-Butyl-2,3-dimethylpyrazine (BDMP) is an organic compound belonging to the pyrazine family, characterized by its molecular formula and a molecular weight of 164.2474 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and antioxidant properties, as well as its applications in various industries such as flavoring and fragrance.
BDMP can be synthesized through the alkylation of pyrazine derivatives, typically involving the reaction of 2,3-dimethylpyrazine with butyl halides under basic conditions. Common reagents used in this synthesis include sodium hydride or potassium tert-butoxide, which facilitate nucleophilic substitution reactions. The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of several derivatives that may exhibit different biological activities.
The biological activity of BDMP is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors, influencing pathways related to oxidative stress and microbial cell membranes. The exact mechanisms are still under investigation; however, preliminary studies suggest that BDMP may exert protective effects against oxidative damage and possess antimicrobial properties .
Antimicrobial Properties
Research has indicated that BDMP exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds within the pyrazine family can inhibit the growth of bacteria and fungi, making them potential candidates for therapeutic applications in treating infections. The effectiveness of BDMP against specific strains is still being explored, but initial findings suggest it could be a valuable addition to antimicrobial agents .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrazines, including BDMP, against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that BDMP demonstrated a notable inhibitory effect on bacterial growth, suggesting its potential use in food preservation and medical applications .
- Antioxidant Capacity Assessment : In another study focusing on the antioxidant properties of pyrazines, BDMP was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results showed that BDMP exhibited a significant ability to scavenge free radicals compared to other tested compounds, highlighting its potential role as a natural antioxidant .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound in comparison with other related pyrazines:
Properties
CAS No. |
15834-78-3 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
5-butan-2-yl-2,3-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-7(2)10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3 |
InChI Key |
ZTPIKPFNCVSISS-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C(C(=N1)C)C |
Canonical SMILES |
CCC(C)C1=CN=C(C(=N1)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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